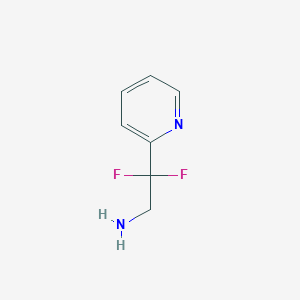

2,2-Difluoro-2-pyridin-2-ylethaneamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2/c8-7(9,5-10)6-3-1-2-4-11-6/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKNQWWXUIYRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Difluoro-2-pyridin-2-ylethaneamine: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoro-2-pyridin-2-ylethaneamine is a fluorinated pyridine derivative that has emerged as a valuable building block in the field of medicinal chemistry, particularly in the development of novel therapeutics for targeted protein degradation. Its unique structural and electronic properties make it a compelling component in the design of Proteolysis Targeting Chimeras (PROTACs), a class of molecules engineered to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, its role in the broader context of targeted protein degradation, and a discussion of the general principles of its application in PROTAC design and synthesis. While specific experimental data for this compound remains limited in publicly accessible literature, this guide will extrapolate from the established principles of PROTAC development to provide a foundational understanding for researchers in the field.

Introduction to this compound

This compound is a chemical compound with the molecular formula C7H8F2N2. The presence of a difluorinated carbon adjacent to a pyridine ring and an ethylamine moiety bestows upon it specific steric and electronic characteristics that are advantageous in drug design. The gem-difluoro group can act as a bioisostere for a carbonyl group, influence metabolic stability, and modulate the pKa of the adjacent amine. The pyridine ring provides a scaffold for potential interactions with biological targets, while the primary amine serves as a crucial handle for chemical modification, particularly for linker attachment in the synthesis of PROTACs.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 267875-68-3 | Publicly available chemical databases |

| Molecular Formula | C7H8F2N2 | Publicly available chemical databases |

| Molecular Weight | 158.15 g/mol | Publicly available chemical databases |

| Appearance | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

| pKa | Not specified in available literature | - |

Role in Targeted Protein Degradation and PROTACs

The primary interest in this compound stems from its classification as a "Protein Degrader Building Block." This indicates its utility in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).

The PROTAC Mechanism of Action

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.

Potential Role of this compound in PROTACs

Given its structure, this compound could potentially function as a ligand for an E3 ligase or be incorporated into the linker element of a PROTAC. The pyridine moiety could engage in hydrogen bonding or pi-stacking interactions within the ligand-binding pocket of an E3 ligase. The primary amine provides a straightforward point of attachment for a linker, which would then be connected to a ligand for the target protein.

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for this compound are not widely available in the public domain. However, general synthetic strategies for related fluorinated pyridine compounds can provide insights into its potential preparation.

Hypothetical Synthetic Pathway

A plausible synthetic route could involve the nucleophilic fluorination of a suitable precursor, followed by the introduction or modification of the amine functionality.

General Protocol for PROTAC Synthesis using an Amine-Functionalized Building Block

The following is a generalized protocol for incorporating an amine-containing building block, such as this compound, into a PROTAC. This typically involves amide bond formation with a linker that has a carboxylic acid functional group.

Materials:

-

This compound

-

Linker with a terminal carboxylic acid and a protected terminal group for attachment to the POI ligand (e.g., a Boc-protected amine)

-

Amide coupling reagents (e.g., HATU, HOBt, EDC)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous aprotic solvent (e.g., DMF, DCM)

-

POI ligand with a suitable functional group for linker attachment

Procedure:

-

Amide Coupling:

-

Dissolve the linker in the anhydrous solvent.

-

Add the amide coupling reagents and the base.

-

Stir for a few minutes to activate the carboxylic acid.

-

Add a solution of this compound in the same solvent.

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Work up the reaction by quenching with water and extracting with an organic solvent.

-

Purify the product by column chromatography.

-

-

Deprotection of the Linker:

-

Remove the protecting group from the other end of the linker (e.g., treat a Boc-protected amine with TFA in DCM).

-

Isolate the deprotected intermediate.

-

-

Attachment of the POI Ligand:

-

Couple the deprotected linker-E3 ligase ligand conjugate with the POI ligand using appropriate conjugation chemistry (e.g., another amide coupling, click chemistry).

-

Purify the final PROTAC molecule using chromatography (e.g., preparative HPLC).

-

Quantitative Data and Biological Evaluation

As of the latest literature review, specific quantitative data on the biological activity of PROTACs containing this compound is not publicly available. The evaluation of a novel PROTAC is a multi-step process that involves a series of in vitro and in-cell assays.

Key Experiments for PROTAC Evaluation

The following table outlines the essential experiments that would be conducted to characterize a PROTAC synthesized using this compound.

| Experiment | Purpose | Typical Methodologies |

| Binding Assays | To determine the binding affinity of the PROTAC to the POI and the E3 ligase independently. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST) |

| Ternary Complex Formation Assays | To confirm that the PROTAC can simultaneously bind the POI and the E3 ligase. | Fluorescence Polarization (FP), Time-Resolved Fluorescence Energy Transfer (TR-FRET), Size Exclusion Chromatography |

| In-cell Degradation Assays | To measure the ability of the PROTAC to induce the degradation of the target protein in cells. | Western Blotting, In-Cell Western, ELISA, Mass Spectrometry-based proteomics |

| Selectivity Assays | To assess whether the PROTAC selectively degrades the intended POI without affecting other proteins. | Proteomics (e.g., TMT-based quantification) |

| Functional Assays | To determine the downstream biological consequences of target protein degradation. | Cell viability assays, reporter gene assays, phenotypic screens |

Conclusion and Future Directions

This compound represents a promising and versatile building block for the synthesis of novel PROTACs. Its unique chemical features suggest potential advantages in terms of metabolic stability and binding interactions. While specific data on its application is currently scarce, the established principles of PROTAC design and evaluation provide a clear roadmap for its utilization in targeted protein degradation research.

Future research efforts should focus on:

-

The development and publication of robust and scalable synthetic routes to this compound.

-

The systematic evaluation of its potential as a ligand for various E3 ligases.

-

The synthesis and comprehensive biological characterization of PROTACs incorporating this building block.

-

The investigation of the impact of the difluoromethyl group on the pharmacokinetic and pharmacodynamic properties of the resulting PROTACs.

The continued exploration of novel building blocks like this compound is crucial for expanding the chemical space of PROTACs and advancing the field of targeted protein degradation towards new therapeutic frontiers.

Technical Guide: Structure Elucidation of 2,2-Difluoro-2-pyridin-2-ylethaneamine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data for the specific structure elucidation of 2,2-Difluoro-2-pyridin-2-ylethaneamine (CAS: 267875-68-3) is limited. This guide will, therefore, present a hypothetical yet plausible structure elucidation workflow based on established analytical techniques. The spectroscopic data presented herein is simulated based on the known chemical structure and should be considered illustrative.

Introduction

This compound is a fluorinated pyridine derivative with potential applications in medicinal chemistry and drug development. The introduction of a gem-difluoro group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate structure elucidation is a critical first step in the characterization of this and any novel chemical entity. This document outlines the typical analytical workflow and data interpretation for confirming the structure of this compound.

Proposed Structure and Basic Information

Based on its IUPAC name, the proposed structure of this compound is as follows:

Molecular Formula: C₇H₈F₂N₂[1] Molecular Weight: 158.15 g/mol [1] CAS Number: 267875-68-3[1]

Hypothetical Spectroscopic Data

The following tables summarize the hypothetical quantitative data that would be expected from standard spectroscopic analyses of this compound.

¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.65 | d | 1H | 4.5 | H-6 (Pyridine) |

| 7.80 | td | 1H | 7.7, 1.8 | H-4 (Pyridine) |

| 7.65 | d | 1H | 7.9 | H-3 (Pyridine) |

| 7.35 | ddd | 1H | 7.5, 4.8, 1.2 | H-5 (Pyridine) |

| 3.85 | t | 2H | 15.0 | CH₂ |

| 1.50 | br s | 2H | - | NH₂ |

¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity (JCF) | Assignment |

| 155.5 | t (J = 35.0 Hz) | C-2 (Pyridine) |

| 149.2 | s | C-6 (Pyridine) |

| 137.1 | s | C-4 (Pyridine) |

| 124.5 | s | C-5 (Pyridine) |

| 122.0 | s | C-3 (Pyridine) |

| 118.9 | t (J = 240.0 Hz) | C-α (CF₂) |

| 55.4 | t (J = 25.0 Hz) | C-β (CH₂) |

¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -92.5 | t | 15.0 | CF₂ |

Mass Spectrometry Data (ESI+)

| m/z | Relative Intensity (%) | Assignment |

| 159.0721 | 100 | [M+H]⁺ |

| 142.0690 | 45 | [M+H - NH₃]⁺ |

| 123.0584 | 20 | [M+H - NH₃ - F]⁺ |

| 95.0498 | 60 | [C₅H₄N-CF₂]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

-

¹H NMR: Proton spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

-

¹³C NMR: Carbon spectra are acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. Proton decoupling is applied during acquisition.

-

¹⁹F NMR: Fluorine spectra are acquired with a spectral width of 200 ppm, a relaxation delay of 1 s, and 64 scans.

Mass Spectrometry (MS)

-

Sample Preparation: A 1 mg/mL stock solution of this compound is prepared in methanol. This is further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

-

Acquisition Parameters: The sample is infused at a flow rate of 5 µL/min. The ESI source is operated in positive ion mode with a capillary voltage of 3.5 kV, a sampling cone voltage of 30 V, and a source temperature of 120°C. Data is acquired over a mass range of m/z 50-500.

Visualizations

Structure Elucidation Workflow

Caption: Figure 1: A flowchart illustrating the process of synthesizing, purifying, and spectroscopically analyzing this compound to confirm its chemical structure.

Hypothetical Signaling Pathway Investigation

Caption: Figure 2: A diagram showing a hypothetical mechanism where this compound acts as an inhibitor of a kinase (Kinase B) within a generic signaling cascade, thereby affecting the cellular response.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluoro-2-pyridin-2-ylethaneamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,2-Difluoro-2-pyridin-2-ylethaneamine, a fluorinated pyridine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of fluorine chemistry and data from analogous compounds to provide estimations for key parameters. Detailed experimental protocols for the determination of these properties are also presented to guide further research and characterization of this compound.

Introduction

This compound (CAS: 267875-68-3) is a heterocyclic organic compound featuring a pyridine ring, a gem-difluoro group, and a primary amine. The presence of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds like this one attractive candidates in drug discovery programs. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.

Core Physicochemical Properties

While experimental data for this compound is scarce, we can summarize its known and estimated properties.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₇H₈F₂N₂ | ABI Chem[1] |

| Molecular Weight | 158.15 g/mol | ABI Chem[1] |

| pKa (predicted) | 7.5 - 8.5 | Estimation based on similar amines and pyridine derivatives |

| logP (predicted) | 1.0 - 2.0 | Estimation based on related structures |

| Aqueous Solubility (predicted) | Moderately Soluble | Qualitative estimation |

| Melting Point | Not available | Requires experimental determination |

| Boiling Point | Not available | Requires experimental determination |

Detailed Discussion of Physicochemical Properties

pKa (Acid Dissociation Constant)

The pKa value is critical for understanding the ionization state of a molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. This compound possesses two basic centers: the pyridine nitrogen and the primary amine. The electron-withdrawing effect of the gem-difluoro group is expected to decrease the basicity of the adjacent amine. The pKa of the pyridinium ion is typically around 5.25. The pKa of the primary amine is likely to be in the range of 7.5 to 8.5, making it partially protonated at physiological pH (7.4).

logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of fluorine atoms can have complex effects on lipophilicity. While a single fluorine atom often increases lipophilicity, a gem-difluoro group can sometimes decrease it due to conformational effects and changes in polarity. Based on related structures, the logP of this compound is predicted to be in the range of 1.0 to 2.0, suggesting moderate lipophilicity.

Aqueous Solubility

Aqueous solubility is a crucial factor for drug formulation and bioavailability. The presence of the polar amine and pyridine nitrogen suggests that the compound will have some degree of water solubility. However, the overall lipophilicity will limit its solubility. The protonated form of the amine at physiological pH would enhance its aqueous solubility.

Melting and Boiling Points

The melting and boiling points are fundamental physical properties that provide information about the purity and physical state of a compound. These properties are dependent on the strength of intermolecular forces. Due to the lack of experimental data, these values remain to be determined.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

pKa Determination by Potentiometric Titration

-

Sample Preparation: Prepare a 0.01 M solution of this compound in deionized water.

-

Titration: Titrate the solution with a standardized 0.1 M solution of hydrochloric acid (HCl).

-

Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of HCl added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

logP Determination by Shake-Flask Method

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.

-

Partitioning: Mix the aqueous solution with an equal volume of the n-octanol phase in a separatory funnel and shake vigorously for a set period (e.g., 1 hour).

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Aqueous Solubility Determination by the Shake-Flask Method

-

Sample Preparation: Add an excess amount of this compound to a known volume of water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Filtration: Filter the suspension to remove the undissolved solid.

-

Concentration Measurement: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method.

Melting Point Determination using a Capillary Tube

-

Sample Preparation: Finely powder the solid sample and pack it into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample slowly (1-2 °C/min) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). The melting point is reported as this range.

Boiling Point Determination by the Distillation Method

-

Apparatus Setup: Place the liquid sample in a distillation flask equipped with a thermometer and a condenser.

-

Heating: Heat the flask gently.

-

Observation: Record the temperature at which the liquid boils and a steady stream of condensate is collected. This temperature is the boiling point at the given atmospheric pressure.

Synthesis

A potential synthetic route to this compound could involve the fluorination of a suitable precursor. One possible approach is outlined below, though it requires experimental validation.

Caption: A plausible synthetic pathway for this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activity, mechanism of action, or associated signaling pathways for this compound. Further screening and pharmacological studies are required to elucidate its potential therapeutic applications.

Relationship between Physicochemical Properties and Drug Development

The physicochemical properties of a compound are interconnected and play a crucial role in its journey from a potential drug candidate to a therapeutic agent. The following diagram illustrates this relationship.

Caption: The central role of physicochemical properties in the drug development process.

Conclusion

This compound is a compound with potential for drug discovery due to its fluorinated pyridine scaffold. This guide has summarized its known molecular properties and provided estimations for key physicochemical parameters that are currently unavailable. The detailed experimental protocols offer a clear path for the comprehensive characterization of this molecule. Future research should focus on obtaining experimental data for its physicochemical properties and exploring its biological activities to unlock its therapeutic potential.

References

2,2-Difluoro-2-pyridin-2-ylethaneamine CAS number 267875-68-3

CAS Number: 267875-68-3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a technical overview of 2,2-Difluoro-2-pyridin-2-ylethaneamine (CAS 267875-68-3). It is important to note that publicly available scientific literature on this specific compound is limited. Consequently, this guide synthesizes information based on its structural motifs and data from related fluorine-containing pyridine derivatives to infer its potential properties and applications. The information presented herein should be considered from a theoretical and speculative standpoint, intended to guide further research and exploration.

Core Compound Identification

This compound is a chemical compound with the molecular formula C₇H₈F₂N₂ and a molecular weight of approximately 158.15 g/mol .[1][2] Its structure features a pyridine ring and an ethylamine backbone with two fluorine atoms attached to the carbon adjacent to the pyridine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 267875-68-3 | [1][2] |

| Molecular Formula | C₇H₈F₂N₂ | [1][2] |

| Molecular Weight | 158.15 g/mol | [2] |

| Appearance | Not specified in available literature | N/A |

| Purity | Typically available at ≥97% | [2] |

| Storage | Room temperature | [2] |

Synthesis and Chemical Properties

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, its structure suggests that it could be synthesized through multi-step reactions involving the introduction of the difluoromethyl group and the amine functionality to a pyridine precursor. General methods for the synthesis of fluorinated pyridines often involve nucleophilic substitution reactions on chlorinated pyridine derivatives using a fluoride source or electrophilic fluorination of dihydropyridines.

The presence of the difluoromethyl group is significant. The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] The pyridine ring provides a basic nitrogen atom, which can participate in hydrogen bonding and salt formation, influencing the compound's solubility and pharmacokinetic profile.[4] The primary amine group offers a site for further chemical modification and derivatization.

Potential Biological Activity and Therapeutic Applications

Direct evidence of the biological activity of this compound is not available in the reviewed literature. However, based on its structural components, we can hypothesize potential areas of biological relevance.

3.1. Nitric Oxide Synthase (NOS) Inhibition

The 2-aminopyridine moiety is a known pharmacophore for the inhibition of nitric oxide synthases (NOS), particularly the inducible (iNOS) and neuronal (nNOS) isoforms.[5][6] Overproduction of nitric oxide by iNOS is implicated in inflammatory conditions, while nNOS is involved in neurodegenerative diseases. Therefore, compounds containing this scaffold are of interest for developing anti-inflammatory and neuroprotective agents.

3.2. General Antimicrobial and Antiviral Properties

Pyridine derivatives are known to exhibit a broad range of antimicrobial and antiviral activities.[4] The incorporation of fluorine can further enhance these properties.

3.3. Building Block for Drug Discovery

Given the lack of extensive research on its own biological effects, this compound is likely utilized as a building block in the synthesis of more complex molecules.[2] Its functional groups (primary amine, pyridine ring) allow for its incorporation into a variety of scaffolds to create novel drug candidates.

Experimental Protocols and Future Directions

As no specific experimental studies on this compound were found, this section outlines a hypothetical experimental workflow to characterize its potential biological activities, based on the analysis of its structural features.

Workflow for Biological Characterization

Caption: Hypothetical workflow for the biological evaluation of this compound.

Proposed Experimental Protocols:

-

Nitric Oxide Synthase (NOS) Inhibition Assay:

-

Recombinant human iNOS, nNOS, and eNOS would be used.

-

The assay would measure the conversion of [³H]-L-arginine to [³H]-L-citrulline.

-

The test compound would be incubated with the enzyme and substrate.

-

The amount of [³H]-L-citrulline produced would be quantified by liquid scintillation counting.

-

IC₅₀ values would be determined from concentration-response curves.

-

-

Minimum Inhibitory Concentration (MIC) Assay:

-

A panel of clinically relevant bacteria and fungi would be selected.

-

The compound would be serially diluted in a 96-well plate containing growth medium.

-

Each well would be inoculated with a standardized suspension of the microorganism.

-

Plates would be incubated under appropriate conditions.

-

The MIC would be determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Conclusion

This compound is a fluorinated pyridine derivative with potential for use in drug discovery and development. While direct evidence of its biological activity is currently lacking, its structural similarity to known inhibitors of nitric oxide synthase and the general antimicrobial properties of fluorinated pyridines suggest promising avenues for future research. Its primary utility may lie as a versatile building block for the synthesis of novel therapeutic agents. Further investigation is warranted to fully elucidate its chemical and biological properties.

References

- 1. This compound;267875-68-3 [abichem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted 2-aminopyridines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted 6-phenyl-pyridin-2-ylamines: selective and potent inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Fluorinated Pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity of a compound.[1][2] When introduced into the pyridine scaffold, a privileged structure in numerous approved drugs, fluorine can enhance a range of pharmacological parameters including metabolic stability, binding affinity, and bioavailability.[1][2][3] This technical guide provides an in-depth overview of the diverse biological activities of fluorinated pyridine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. The content herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Activity

Fluorinated pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3][4] The introduction of fluorine can enhance the anticancer efficacy of pyridine-based compounds through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[4][5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected fluorinated pyridine derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated Pyridine-Urea Derivatives | MCF-7 (Breast) | 0.11 - 23.02 | [6] |

| K562 (Leukemia) | Moderate Activity | [7] | |

| Platinum (IV) Complexes with Fluorinated Pyridines | Various | <10 µg/mL | [4] |

| 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives | K562 (Leukemia) | Moderate Activity | [7] |

| MCF-7 (Breast) | Moderate Activity | [7] | |

| MDA-MB-468 (Breast) | Moderate Activity | [7] | |

| SaOS2 (Bone) | Moderate Activity | [7] | |

| 5-(3-Fluorophenyl)-2-methylpyridine Precursor | - | - | [8] |

| 2-Acetamido-5-fluoropyridine Precursor | - | - | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[8][9]

Materials:

-

Fluorinated pyridine derivatives

-

Cancer cell lines (e.g., MCF-7, K562)

-

96-well plates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways in Anticancer Activity

Fluorinated pyridine derivatives can exert their anticancer effects by modulating various signaling pathways. One of the key pathways implicated is the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, growth, and survival and is often overactivated in cancer.[5] Additionally, these compounds can induce apoptosis through both intrinsic and extrinsic pathways, involving the regulation of proteins such as p53 and caspases.[10][11]

Caption: Anticancer signaling pathways modulated by fluorinated pyridine derivatives.

Antimicrobial Activity

Fluorinated pyridine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[9][12][13] The incorporation of fluorine can enhance the lipophilicity of the pyridine ring, facilitating its penetration through bacterial cell membranes.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected fluorinated pyridine derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-Trifluoromethylpyridine Nucleosides | Staphylococcus aureus | 1.3 - 4.9 | [12] |

| Bacillus infantis | 1.3 - 4.9 | [12] | |

| Escherichia coli | 1.3 - 4.9 | [12] | |

| Stenotrophomonas maltophilia | 1.3 - 4.9 | [12] | |

| 4-Aminoquinoline-Fluorinated Pyridine Hybrids | Staphylococcus aureus | Moderate Activity | [4] |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives | Gram-positive bacteria | 2 - 32 | [14] |

| Fluorinated Phenazines | Gram-positive pathogens | 0.04 - 0.78 µM | [15] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[1][5][16]

Materials:

-

Fluorinated pyridine derivatives

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or densitometer

-

Multichannel pipette

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the fluorinated pyridine derivatives in CAMHB directly in the 96-well plate.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Caption: Experimental workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

Certain fluorinated pyridine derivatives have shown promising anti-inflammatory properties.[7][14][17][18] Their mechanism of action often involves the modulation of key inflammatory pathways, such as the NF-κB and STAT3 signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.[17]

Quantitative Anti-inflammatory Activity Data

The following table provides data on the in vivo anti-inflammatory activity of selected pyridine derivatives.

| Compound/Derivative | Animal Model | Dose | Inhibition of Edema (%) | Reference |

| 3-hydroxy pyridine-4-one derivative A | Carrageenan-induced paw edema (rat) | 20 mg/kg | 67 | [18] |

| 3-hydroxy pyridine-4-one derivative B | Carrageenan-induced paw edema (rat) | 400 mg/kg | Significant inhibition | [18] |

| 3-hydroxy pyridine-4-one derivative C | Carrageenan-induced paw edema (rat) | 200 mg/kg | Significant inhibition | [18] |

| 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative 3f | COX-2 Inhibition | IC50 = 9.2 µmol/L | - | [7] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[2][12][18][19]

Materials:

-

Fluorinated pyridine derivatives

-

Wistar or Sprague-Dawley rats

-

Carrageenan (1% w/v in saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (e.g., control, standard, and test groups with different doses of the fluorinated pyridine derivative). Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: ((Vc - Vt) / Vc) x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Caption: Anti-inflammatory signaling pathways modulated by fluorinated pyridine derivatives.

Central Nervous System (CNS) Activity

The introduction of fluorine can significantly impact the ability of pyridine derivatives to cross the blood-brain barrier (BBB), a critical factor for drugs targeting the CNS.[20][21] Fluorinated pyridines have been investigated for a range of CNS activities, including antidepressant and anxiolytic effects.[1][16][20][22][23]

Quantitative CNS Activity Data

The following table summarizes the in vivo CNS activity of selected fluorinated pyridine derivatives.

| Compound/Derivative | Animal Model | Dose | Observed Effect | Reference |

| 5-Aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivative (4i) | Forced Swim Test (mice) | 40 mg/kg | 55.33% reduction in immobility time | [1] |

| Fluorinated Cannabidiol Derivative (HUF-101) | Behavioral assays (mice) | - | More potent than CBD in anxiolytic, antidepressant, and antipsychotic models | [16][22] |

| Pyrazolo[c]pyridine derivative GIZh-72 | Open-field & Marble burying tests (mice) | 20 mg/kg | Anxiolytic effect | |

| Fluorine-containing scopolamine analogue S-3a | Tail Suspension Test (mice) | 0.1 - 1.0 mg/kg | Significant reduction in immobility time | [23] |

Experimental Protocol: Forced Swim Test (FST) in Mice

The FST is a common behavioral test used to screen for antidepressant activity.[1]

Materials:

-

Fluorinated pyridine derivatives

-

Mice (e.g., ICR or C57BL/6)

-

A transparent cylindrical container (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm

-

Standard antidepressant drug (e.g., Fluoxetine)

Procedure:

-

Animal Acclimatization and Dosing: Acclimatize the mice and administer the test compounds, standard drug, or vehicle intraperitoneally 30-60 minutes before the test.

-

Test Procedure: Gently place each mouse individually into the cylinder of water. The test is typically conducted for a 6-minute period.

-

Behavioral Scoring: During the last 4 minutes of the test, record the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.

-

Data Analysis: A significant decrease in the duration of immobility in the treated groups compared to the control group is indicative of an antidepressant-like effect.

Caption: Logical workflow of CNS activity for fluorinated pyridine derivatives.

Conclusion

This technical guide has provided a comprehensive overview of the significant biological activities of fluorinated pyridine derivatives. The strategic incorporation of fluorine into the pyridine scaffold has consistently demonstrated the potential to enhance anticancer, antimicrobial, anti-inflammatory, and CNS-related pharmacological properties. The quantitative data presented in the tables offer a valuable resource for comparing the potency of different derivatives, while the detailed experimental protocols provide a practical foundation for researchers to conduct their own evaluations. Furthermore, the signaling pathway and workflow diagrams offer a visual understanding of the mechanisms of action and experimental designs. As research in this area continues to evolve, fluorinated pyridine derivatives hold great promise for the development of novel and more effective therapeutic agents for a wide range of diseases. Further exploration into the structure-activity relationships and mechanisms of action will be crucial for the rational design of next-generation fluorinated pyridine-based drugs.

References

- 1. Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modular Synthetic Routes to Fluorine-Containing Halogenated Phenazine and Acridine Agents That Induce Rapid Iron Starvation in Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorinated Cannabidiol Derivatives: Enhancement of Activity in Mice Models Predictive of Anxiolytic, Antidepressant and Antipsychotic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]

- 21. Fluorinated Cannabidiol Derivatives: Enhancement of Activity in Mice Models Predictive of Anxiolytic, Antidepressant and Antipsychotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. [THE STUDY OF ANXIOLYTIC PROPERTIES OF NEW PYRAZOLO[C]PYRIDINE DERIVATIVE GIZH-72] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Substituted Pyridine Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Their prevalence in FDA-approved drugs underscores their importance and versatility.[1][2] This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of substituted pyridine compounds, with a focus on their applications in oncology, infectious diseases, and central nervous system (CNS) disorders.

Synthesis of Substituted Pyridine Scaffolds

The construction of substituted pyridine rings is a well-established field in organic chemistry, with numerous methods available for their synthesis. These can be broadly categorized into classical condensation reactions and modern cross-coupling strategies.

Classical Synthetic Routes

Traditional methods like the Hantzsch, Chichibabin, and Bohlmann-Rahtz syntheses remain valuable for accessing specific substitution patterns.

Experimental Protocol: Hantzsch-Like Synthesis of a Dihydropyridine

A common precursor to substituted pyridines is the dihydropyridine ring, which can be subsequently oxidized. A representative procedure involves the one-pot condensation of an aldehyde, a β-ketoester, and a source of ammonia.

-

Reactants: Benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol).

-

Procedure: A mixture of the reactants in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the corresponding 1,4-dihydropyridine.

Modern Synthetic Methodologies

Transition metal-catalyzed reactions have revolutionized the synthesis of highly functionalized pyridines, offering greater control and broader substrate scope.

Experimental Protocol: Copper-Catalyzed N-Iminative Cross-Coupling

This method allows for the modular synthesis of highly substituted pyridines through a cascade reaction.

-

Reactants: An α,β-unsaturated ketoxime O-pentafluorobenzoate, an alkenylboronic acid, and a catalytic amount of a copper salt (e.g., Cu(OAc)₂).

-

Procedure: The reactants are combined in a suitable solvent, such as dichloroethane, and heated. The reaction proceeds through a C-N cross-coupling to form a 3-azatriene intermediate, which then undergoes electrocyclization and subsequent air oxidation to afford the pyridine product.

Biological Activities and Therapeutic Applications

Substituted pyridine derivatives exhibit a remarkable diversity of biological activities, leading to their development as drugs for a wide range of diseases.[3][4]

Anticancer Activity

A significant number of substituted pyridines have been investigated for their potential as anticancer agents, targeting various hallmarks of cancer.

Table 1: Anticancer Activity of Selected Substituted Pyridine Derivatives

| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolopyridine | Compound 16 | MIA PaCa-2 | 1.5 | [5] |

| Pyrazolopyridine | Compound 17 | PC-3 | 2.1 | [5] |

| Pyrazolopyridine | Compound 23 | SCOV3 | 0.87 | [5] |

| Imidazo[1,2-a]pyridine | Compound 6d | HepG2 | 10.2 | [6] |

| Imidazo[1,2-a]pyridine | Compound 6i | HepG2 | 8.5 | [6] |

| 1,2,4-Triazole-pyridine | Compound TP6 | B16F10 | 41.12 | [7] |

| Pyrano-pyridine Hybrid | Compound 3b | MCF-7 | 6.13 | [8] |

| Pyridine-Urea | Compound 8e | MCF-7 | 0.22 | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with various concentrations of the test compounds and incubated for 48-72 hours. After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[8][9]

Antibacterial Activity

The emergence of antibiotic resistance has spurred the search for new antibacterial agents, and substituted pyridines have shown promise in this area.

Table 2: Antibacterial Activity of Selected Substituted Pyridine Derivatives

| Compound Class | Specific Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Imidazo[4,5-b]pyridine | Compound 6 | E. coli | 128 | [10] |

| Imidazo[4,5-b]pyridine | Compound 6 | B. cereus | 64 | [10] |

| 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone | Compound 7j | S. aureus | 0.25 | [11] |

| Pyridinium Salt | Compound 3d | S. aureus | 4 | [12] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[12]

-

Materials: Mueller-Hinton Broth (MHB), sterile 96-well microtiter plates, bacterial cultures, and test compounds.

-

Procedure: Serial two-fold dilutions of the test compounds are prepared in MHB in the wells of a 96-well plate. A standardized inoculum of the bacterial strain is added to each well. The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[10][12]

Central Nervous System (CNS) Activity

The unique physicochemical properties of the pyridine ring, such as its ability to modulate lipophilicity and engage in hydrogen bonding, make it a valuable scaffold for CNS-acting drugs.[6] Substituted pyridines have been investigated as anticonvulsant, antidepressant, and neuroprotective agents.

Experimental Protocol: Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used animal model to screen for potential anticonvulsant drugs.

-

Animals: Male albino mice are typically used.

-

Procedure: The test compound is administered to the animals (e.g., intraperitoneally). After a specified period, a maximal electrical stimulus is delivered through corneal electrodes to induce a seizure. The ability of the compound to prevent the tonic hind limb extension phase of the seizure is considered a positive result.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways modulated by substituted pyridines is crucial for rational drug design and development.

Kinase Inhibition

Many substituted pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.

-

p38 MAPK Pathway: Certain trisubstituted pyridine analogs have been shown to inhibit the release of the pro-inflammatory cytokine IL-1β by modulating the p38 MAPK signaling pathway.

-

PI3K/mTOR Pathway: Several pyridopyrimidine derivatives have been developed as dual inhibitors of PI3K and mTOR, two critical kinases in a pathway that is frequently overactivated in cancer.[11][13][14]

Experimental Workflow: Kinase Inhibitor Screening

A typical workflow for identifying and characterizing kinase inhibitors involves several stages.

Induction of Apoptosis

Many anticancer substituted pyridines exert their therapeutic effect by inducing programmed cell death, or apoptosis, in cancer cells.

-

p53 Upregulation: Some cyanopyridine derivatives have been shown to induce apoptosis in breast cancer cells by upregulating the tumor suppressor protein p53.[15] This leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, ultimately activating the caspase cascade.

-

JNK Activation: Certain pyridine compounds can induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[16]

Drug Development Workflow

The path from a promising substituted pyridine "hit" compound to a clinically approved drug is a long and complex process.

This guide has provided a comprehensive overview of the synthesis, biological activities, and mechanisms of action of substituted pyridine compounds. The versatility of the pyridine scaffold, coupled with a deep understanding of its structure-activity relationships and molecular targets, will continue to drive the discovery and development of novel therapeutics for a wide range of human diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Probing the binding mechanism of substituted pyridine derivatives as effective and selective lysine-specific demethylase 1 inhibitors using 3D-QSAR, molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. irjet.net [irjet.net]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel Fluorinated Amines: A Technical Guide for Researchers

Introduction

The strategic incorporation of fluorine into amine-containing molecules represents a paradigm-shifting approach in modern drug discovery and development. The unique physicochemical properties imparted by fluorine, such as high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. This technical guide provides an in-depth exploration of the discovery and synthesis of novel fluorinated amines, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting and rapidly evolving field.

The introduction of fluorine can modulate the basicity (pKa) of amines, a critical parameter influencing their interaction with biological targets and their absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] Furthermore, fluorination can significantly enhance lipophilicity (logP), which can improve membrane permeability and oral bioavailability.[3][4] One of the most significant advantages of fluorination is the enhancement of metabolic stability. By replacing metabolically labile C-H bonds with robust C-F bonds, the susceptibility of a molecule to oxidative metabolism by cytochrome P450 enzymes can be dramatically reduced, leading to an extended half-life and improved therapeutic efficacy.[5][6]

This guide will delve into the key synthetic methodologies for accessing novel fluorinated amines, present quantitative data on their physicochemical properties, and provide detailed experimental protocols for their preparation. Additionally, it will visualize key synthetic workflows and a relevant biological signaling pathway to provide a holistic understanding of the importance of these compounds.

Data Presentation: Physicochemical Properties of Fluorinated Amines

The impact of fluorination on the fundamental properties of amines is a key consideration in their design for pharmaceutical applications. The following tables summarize the quantitative effects of fluorination on the pKa (a measure of basicity) and logP (a measure of lipophilicity) of representative aliphatic and aromatic amines.

Table 1: Comparison of pKa and logP for Fluorinated vs. Non-Fluorinated Aliphatic Amines

| Amine | Structure | pKa | logP | Reference |

| Piperidine | 11.22 | 1.1 | [1][7] | |

| 4-Fluoropiperidine | 10.1 | 1.2 | [1] | |

| 4,4-Difluoropiperidine | 8.5 | 1.3 | [1] | |

| Pyrrolidine | 11.27 | 0.46 | [7] | |

| 3-Fluoropyrrolidine | 9.8 | 0.5 | [7] | |

| 3,3-Difluoropyrrolidine | 7.8 | 0.6 | [7] |

Table 2: Comparison of pKa and logP for Fluorinated vs. Non-Fluorinated Anilines

| Amine | Structure | pKa | logP | Reference |

| Aniline | 4.63 | 0.90 | [2][3][8] | |

| 4-Fluoroaniline | 4.65 | 1.15 | [3] | |

| 2,4-Difluoroaniline | 3.27 | 1.43 | [3] | |

| 2,4,6-Trifluoroaniline | 1.8 | 1.7 | [3] | |

| 4-(Trifluoromethyl)aniline | 3.5 | 2.6 | [3] |

Table 3: Metabolic Stability of Fluorinated vs. Non-Fluorinated Drug Analogues

| Drug/Analogue | Description | Metabolic Half-life (t½) | System | Reference |

| Celecoxib Analogue | Fluorinated pyrazole | 220 hours | Rat | [9] |

| Celecoxib | Methyl-substituted pyrazole | 3.5 hours | Rat | [9] |

| UT-155 | Non-fluorinated indole | 12.35 min | Mouse Liver Microsomes | [5] |

| 4-Fluoro-indazole analog of UT-155 | Fluorinated indole analogue | 13.29 min | Mouse Liver Microsomes | [5] |

| CF3-substituted indazole analog of UT-155 | Trifluoromethylated indole analogue | 53.71 min | Mouse Liver Microsomes | [5] |

Key Synthetic Methodologies and Experimental Protocols

The synthesis of novel fluorinated amines has been a major focus of research, leading to the development of a diverse array of synthetic strategies. This section details the experimental protocols for several key methodologies.

Deoxyfluorination of Secondary Amines to Carbamoyl Fluorides using DAST

The conversion of secondary amines to carbamoyl fluorides serves as a versatile entry point for the synthesis of more complex fluorinated amines. Diethylaminosulfur trifluoride (DAST) is a commonly employed reagent for this transformation in the presence of carbon dioxide.[10][11]

Experimental Protocol:

To a solution of the secondary amine (1.0 mmol, 1.0 equiv.) and 4-(dimethylamino)pyridine (DMAP) (1.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (2 mL) in a flask equipped with a balloon of carbon dioxide (1 atm), is added diethylaminosulfur trifluoride (DAST) (1.0 mmol, 1.0 equiv.) dropwise at room temperature. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired carbamoyl fluoride.[12]

Synthesis of Trifluoromethylamines from Secondary Amines via Thiocarbamoyl Fluorides

A robust two-step methodology allows for the conversion of secondary amines into valuable trifluoromethylamines. The first step involves the formation of a thiocarbamoyl fluoride, which is subsequently converted to the trifluoromethylamine.[11][13]

Step 1: Synthesis of Thiocarbamoyl Fluorides

Experimental Protocol:

To a solution of the secondary amine (1.0 mmol, 1.0 equiv.) and diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv.) in anhydrous dichloromethane (5 mL) is added carbon disulfide (CS2) (1.2 mmol, 1.2 equiv.). The mixture is stirred for 10 minutes at room temperature, after which diethylaminosulfur trifluoride (DAST) (1.2 mmol, 1.2 equiv.) is added dropwise. The reaction is stirred at room temperature for 1-2 hours until completion (monitored by TLC). The reaction mixture is then diluted with dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the thiocarbamoyl fluoride.[11]

Step 2: Conversion of Thiocarbamoyl Fluorides to Trifluoromethylamines

Experimental Protocol:

To a solution of the thiocarbamoyl fluoride (1.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (5 mL) is added silver(I) fluoride (AgF) (3.0 mmol, 3.0 equiv.). The reaction mixture is heated to 50 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired trifluoromethylamine.[11]

Synthesis of N-Trifluoromethylimidazoles

N-trifluoromethylazoles are a class of fluorinated amines with excellent aqueous stability. A common synthetic route involves the reaction of the sodium salt of the azole with a suitable trifluoromethylating agent.[14]

Experimental Protocol:

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv.) in anhydrous tetrahydrofuran (THF) (5 mL) at 0 °C is added a solution of imidazole (1.0 mmol, 1.0 equiv.) in anhydrous THF (2 mL). The mixture is stirred at room temperature for 30 minutes. The reaction is then cooled to -78 °C, and a solution of dibromodifluoromethane (1.5 mmol, 1.5 equiv.) in anhydrous THF (2 mL) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then taken up in a suitable solvent and treated with a fluorinating agent such as antimony trifluoride to convert the intermediate N-bromodifluoromethylimidazole to the final N-trifluoromethylimidazole. The product is purified by distillation or column chromatography.[14]

Visualizations: Workflows and Signaling Pathways

Visual representations of experimental workflows and biological signaling pathways can greatly aid in understanding the synthesis and application of novel fluorinated amines. The following diagrams were generated using the DOT language for Graphviz.

Synthetic Workflow Diagrams

Caption: Workflow for the two-step synthesis of trifluoromethylamines.

Caption: Flow chemistry approach for α,α-difluoromethylene amine synthesis.

Signaling Pathway Diagram

The drug sitagliptin, which contains a trifluorinated phenyl group, is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. Its mechanism of action involves the potentiation of the incretin hormone signaling pathway.

Caption: Mechanism of action of sitagliptin in the DPP-4/GLP-1 signaling pathway.[15][16][17][18][19][20][21][22][23]

Conclusion

The discovery and synthesis of novel fluorinated amines continue to be a vibrant and impactful area of chemical research. The ability to fine-tune the properties of amine-containing molecules through fluorination offers immense potential for the development of safer and more effective therapeutics. This technical guide has provided a comprehensive overview of the core aspects of this field, from fundamental principles to practical synthetic methodologies and their biological implications. As synthetic methods become more sophisticated and our understanding of the nuanced effects of fluorination deepens, the application of novel fluorinated amines in drug discovery is set to expand even further, paving the way for the next generation of innovative medicines.

References

- 1. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. enamine.net [enamine.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. afit.edu [afit.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. Direct Synthesis of Carbamoyl Fluorides by CO2 Deoxyfluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. What is the mechanism of Sitagliptin? [synapse.patsnap.com]

- 17. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 20. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Video: Dipeptidyl Peptidase 4 Inhibitors [jove.com]

- 23. Sitagliptin : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]

The Ascendant Role of Pyridine Scaffolds in Antimicrobial and Antiviral Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a foundational heterocyclic scaffold, continues to be a cornerstone in the development of novel therapeutic agents. Its unique electronic properties and versatile substitution patterns have led to a vast array of derivatives with potent biological activities. This technical guide provides an in-depth exploration of the antimicrobial and antiviral properties of pyridine-containing compounds, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development. The guide summarizes quantitative activity data, details key experimental methodologies, and visualizes critical pathways and workflows to facilitate a deeper understanding of this important class of molecules.

Antimicrobial Activity of Pyridine Compounds

Pyridine derivatives have demonstrated broad-spectrum activity against a range of pathogenic bacteria and fungi. Their mechanisms of action are diverse, often involving the disruption of essential cellular processes. This section presents a summary of the antimicrobial efficacy of selected pyridine compounds.

Quantitative Antimicrobial Data

The antimicrobial activity of pyridine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for various pyridine compounds against representative bacterial and fungal strains.

Table 1: Antibacterial Activity of Selected Pyridine Derivatives (MIC in µg/mL)

| Compound Class | Derivative Example | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |

| Isonicotinic Acid Hydrazides | (E)-N'-benzylideneisonicotino-hydrazide derivatives | 2.18–3.08 (µM) | 2.18–3.08 (µM) | 2.18–3.08 (µM) | - | [1] |

| 2-(methyldithio)pyridine-3-carbonitrile | Isolated from Allium stipitatum | 0.5 - 64 | - | 0.5 - 64 | 0.5 - 64 | [1] |

| Nicotinoyl thioureas | Substituted phenethylamines derivatives | 31.25 - 62.5 | - | 31.25 - 62.5 | 31.25 - 62.5 | [2] |

| N-alkylated pyridine salts | Compound 66 | 56 ± 0.5% inhibition at 100 µg/mL | - | 55 ± 0.5% inhibition at 100 µg/mL | - | [1] |

| Alkyl Pyridinols | EA-02-009 | 0.5 - 1 | - | - | Ineffective | [3] |

| Alkyl Pyridinols | JC-01-072 | 4 | - | - | Ineffective | [3] |

| Pyridine Chalcones | Compound 5g | 0.5 | - | - | - | [4] |

Table 2: Antifungal Activity of Selected Pyridine Derivatives (MIC in mM or µg/mL)

| Compound Class | Derivative Example | Candida albicans | Aspergillus niger | Reference(s) |

| Isonicotinic Acid Hydrazides | (E)-N'-benzylideneisonicotino-hydrazide derivatives | 2.18–3.08 (µM) | 2.18–3.08 (µM) | [1] |

| 2-(methyldithio)pyridine-3-carbonitrile | Isolated from Allium stipitatum | 0.25 - 2 (µg/mL) | - | [1] |

| Pyridine-4-aldoxime-based quaternary ammonium salts | Alkyl chain of C12–C16 | Good activity | Good activity | [1] |

| Pyridine salts | Compounds 51–56 | 0.1 - 12 (mM) | 0.1 - 12 (mM) | [1][2] |

Antiviral Activity of Pyridine Compounds

The structural diversity of pyridine derivatives has been leveraged to develop potent inhibitors of a wide range of viruses. These compounds can interfere with various stages of the viral life cycle, from entry and replication to assembly and release.[5]

Quantitative Antiviral Data

The antiviral efficacy is often expressed as the 50% effective concentration (EC₅₀) or the 50% inhibitory concentration (IC₅₀), which represent the concentration of a compound that reduces viral activity or replication by 50%. The 50% cytotoxic concentration (CC₅₀) is also determined to assess the compound's toxicity to host cells. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral agent.

Table 3: Antiviral Activity of Selected Pyridine Derivatives

| Compound Class | Derivative Example | Virus | Assay | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| Pyridine C-Nucleoside | Compound 3c (Favipiravir analogue) | Influenza Virus | Plaque Reduction | 1.9 (EC₅₀) | > 400 | > 210 | [6] |

| Pyridine-based PA-PB1 Inhibitor | Compound 1e | Influenza A/PR/8/34 | Plaque Reduction | 7.3 (EC₅₀) | > 250 | > 34 | [7] |

| Pyridine-based PA-PB1 Inhibitor | Compound 1b | Influenza A/PR/8/34 | Plaque Reduction | 39 (EC₅₀) | > 250 | > 6.4 | [7] |

| Pyridine N-oxide derivative | Compound 44 | Feline Coronavirus (Fe-CoV) | CPE | ~0.3-0.9 mg/L (EC₅₀) | ≥100 mg/L | >111-333 | [8] |

| Pyridine N-oxide derivative | Compound 44 | SARS-CoV | CPE | ~17-20 mg/L (EC₅₀) | ≥100 mg/L | >5 | [8] |

| Epoxybenzooxocino[4,3-b]Pyridine | Compound 6a | SARS-CoV-2 | CPE | 1.8 µg/mL (EC₅₀) | 6.0 µg/mL | 3.3 | [9] |

| Chloroquine analog | Compound 10 | SARS-CoV-2 | - | 1.5-28 (IC₅₀) | - | 20 | [10] |

| Chloroquine analog | Compound 11 | SARS-CoV-2 | - | 1.5-28 (IC₅₀) | - | 20 | [10] |

Mechanisms of Action

Pyridine compounds exert their antimicrobial and antiviral effects through a multitude of mechanisms.

Antimicrobial Mechanisms:

-

Enzyme Inhibition: Pyridine derivatives can inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase, which are crucial for DNA replication and repair.

-

Membrane Disruption: Some cationic pyridine compounds, like pyridinium salts, can interact with and disrupt the integrity of bacterial cell membranes.[11]

-

Metal Chelation: Certain pyridine derivatives can chelate metal ions that are essential for microbial growth and enzymatic function.

Antiviral Mechanisms:

-

Polymerase Inhibition: A significant number of antiviral pyridine compounds, including analogues of favipiravir, function by inhibiting viral RNA-dependent RNA polymerase (RdRp), thereby halting viral genome replication.[7][12]

-

Reverse Transcriptase (RT) Inhibition: Some pyridine derivatives have been shown to inhibit the reverse transcriptase of retroviruses like HIV.[13][14]

-

Neuraminidase (NA) Inhibition: Pyridine-based compounds have been designed to inhibit neuraminidase, an enzyme crucial for the release of new influenza virus particles from infected cells.[13][14]

-

Protease Inhibition: Pyridine scaffolds have been incorporated into inhibitors of viral proteases, such as the SARS-CoV-2 main protease (3CLpro), which are essential for processing viral polyproteins.[15]

-

Inhibition of Host Cell Signaling Pathways: Pyridine derivatives can modulate host cell signaling pathways that are hijacked by viruses for their replication. A notable example is the inhibition of the NF-κB signaling pathway.[13][14][16]

Visualizing the NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway is a central regulator of the inflammatory response and is often activated during viral infections to the virus's benefit. Certain pyridine N-oxide derivatives have been shown to inhibit this pathway.[16] The following diagram illustrates the key steps in the canonical NF-κB pathway and the point of intervention by these pyridine compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of antimicrobial and antiviral activities of pyridine compounds.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[17][18][19][20]

1. Preparation of Materials:

-

Antimicrobial Agent: Prepare a stock solution of the pyridine compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria.[21]

-